molecular formula C18H18N2 B14473632 2-Cyclohexylphenazine CAS No. 66597-94-2

2-Cyclohexylphenazine

Cat. No.: B14473632
CAS No.: 66597-94-2
M. Wt: 262.3 g/mol
InChI Key: UYAZNDLYVOAKBC-UHFFFAOYSA-N
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Description

2-Cyclohexylphenazine is an organic compound belonging to the phenazine family, characterized by a phenazine core structure with a cyclohexyl group attached. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse chemical properties and biological activities. The addition of a cyclohexyl group to the phenazine core enhances its chemical stability and modifies its biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylphenazine typically involves the condensation of 1,2-diaminobenzene with cyclohexanone under acidic conditions. This reaction forms the phenazine core with the cyclohexyl substituent. The process can be summarized as follows:

    Condensation Reaction: 1,2-diaminobenzene reacts with cyclohexanone in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the phenazine core structure with the cyclohexyl group attached.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylphenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the phenazine core to its reduced form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenazine derivatives.

    Substitution: Various substituted phenazine derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclohexylphenazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: Studied for its antimicrobial properties, particularly against bacterial and fungal pathogens.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and electronic materials due to its stable chemical structure and unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexylphenazine involves its interaction with cellular components, leading to various biological effects:

    Electron Shuttling: Acts as an electron shuttle, facilitating redox reactions within cells.

    Gene Regulation: Modulates gene expression by interacting with DNA and RNA, affecting cellular processes.

    Biofilm Formation: Influences biofilm formation in bacteria, contributing to its antimicrobial activity.

Comparison with Similar Compounds

    Phenazine: The parent compound with a simpler structure.

    2-Methylphenazine: A phenazine derivative with a methyl group instead of a cyclohexyl group.

    2-Phenylphenazine: A phenazine derivative with a phenyl group.

Uniqueness: 2-Cyclohexylphenazine is unique due to the presence of the cyclohexyl group, which enhances its chemical stability and modifies its biological activity compared to other phenazine derivatives. This makes it a valuable compound for specific applications where stability and unique biological effects are desired.

Properties

CAS No.

66597-94-2

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

2-cyclohexylphenazine

InChI

InChI=1S/C18H18N2/c1-2-6-13(7-3-1)14-10-11-17-18(12-14)20-16-9-5-4-8-15(16)19-17/h4-5,8-13H,1-3,6-7H2

InChI Key

UYAZNDLYVOAKBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=NC4=CC=CC=C4N=C3C=C2

Origin of Product

United States

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